![molecular formula C5H14Cl2N2 B6250569 1-(pyrrolidin-3-yl)methanamine dihydrochloride CAS No. 1432795-18-0](/img/structure/B6250569.png)
1-(pyrrolidin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(pyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of 1-(pyrrolidin-3-yl)methanamine dihydrochloride can be represented by the SMILES notation: NCC1CCNC1.[H]Cl.[H]Cl . This notation indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The nitrogen atom is bonded to a methanamine group, and the compound is a dihydrochloride, meaning it has two associated chloride ions .Physical And Chemical Properties Analysis
1-(pyrrolidin-3-yl)methanamine dihydrochloride is an off-white solid . It should be stored at 0-8 °C . The compound has a molecular weight of 173.08 .Scientific Research Applications
- Researchers have investigated pyrrolidine derivatives for their antitumor activity. For instance, dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor effects in various cancer cell lines .
Anticancer Agents
Histone Deacetylase (HDAC) Inhibitors
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—also play a role .
Biochemical Pathways
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
pyrrolidin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-3-5-1-2-7-4-5;;/h5,7H,1-4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFYAPWMJMCTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyrrolidine dihydrochloride | |
CAS RN |
1432795-18-0 |
Source
|
Record name | 1-(pyrrolidin-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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